2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

PARP-1 inhibition DNA repair Chemosensitization

2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a synthetic quinazolinone derivative with the molecular formula C22H16FN3O2 and a molecular weight of 373.4. This compound belongs to a class of poly(ADP-ribose) polymerase (PARP) inhibitors characterized by a 2-methyl-4-oxoquinazolin-3-yl scaffold linked via a phenyl ring to a fluorinated benzamide moiety.

Molecular Formula C22H16FN3O2
Molecular Weight 373.387
CAS No. 898420-18-3
Cat. No. B2409611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
CAS898420-18-3
Molecular FormulaC22H16FN3O2
Molecular Weight373.387
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F
InChIInChI=1S/C22H16FN3O2/c1-14-24-20-12-5-3-10-18(20)22(28)26(14)16-8-6-7-15(13-16)25-21(27)17-9-2-4-11-19(17)23/h2-13H,1H3,(H,25,27)
InChIKeyWTSIHSJRNIJIGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide (CAS 898420-18-3): A Quinazolinone PARP Inhibitor Candidate


2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a synthetic quinazolinone derivative with the molecular formula C22H16FN3O2 and a molecular weight of 373.4 . This compound belongs to a class of poly(ADP-ribose) polymerase (PARP) inhibitors characterized by a 2-methyl-4-oxoquinazolin-3-yl scaffold linked via a phenyl ring to a fluorinated benzamide moiety [1]. The specific substitution pattern—a 2-fluoro group on the benzamide and a meta-phenyl linkage—distinguishes it from other regioisomeric analogs and positions it as a potential tool compound for investigating PARP-mediated DNA repair pathways in oncology research.

Why Generic Substitution of 2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is Not Advisable


Quinazolinone-based PARP inhibitors are highly sensitive to structural modifications. Even minor alterations, such as the position of a halogen atom or the regiochemistry of the phenyl linker, can lead to significant shifts in PARP enzyme inhibitory potency, cellular activity, and isoform selectivity [1]. The target compound's 2-fluoro, meta-linked architecture is distinct from the 4-fluoro, para-linked regioisomer and the 4-chloro, fluoro-phenyl analogs. These structural differences are not interchangeable; they dictate the molecule's fit within the PARP active site, influencing both its binding affinity and its potential off-target profile. Therefore, substituting this compound with a close analog without specific comparative data risks invalidating experimental results in SAR studies or biological assays.

2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide: Quantitative Differentiation Evidence vs. Analogs


PARP-1 Enzyme Inhibition Potency Compared to the Core Quinazolinone Scaffold

The core 4(3H)-quinazolinone scaffold is a recognized but weak PARP inhibitor, with a reported IC50 of 9.5 µM [1]. In contrast, the target compound, 2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, features an elaborated benzamide side-chain that is a critical pharmacophore for high-affinity PARP-1 binding. While a precise Ki or IC50 value for this exact compound is not publicly available in peer-reviewed literature, the class-level inference from structurally related N-(m-phenyl)benzamide-quinazolinones suggests a >1000-fold improvement in potency, consistent with other 3-substituted benzamide PARP inhibitors that achieve nanomolar binding affinities [2]. This magnitude of potency gain is a key differentiator from the unsubstituted scaffold.

PARP-1 inhibition DNA repair Chemosensitization

Regioisomeric Differentiation: 2-Fluoro vs. 4-Fluoro Benzamide Analogs

The position of the fluorine atom on the benzamide ring is a critical determinant of PARP binding. The target compound bears a 2-fluoro substituent, while a closely related analog, 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, contains a 4-fluoro group and a para-linked phenyl ring . In published SAR studies on benzamide-based PARP inhibitors, an ortho-fluoro substituent (2-position) can influence both the electron density of the amide bond and the molecule's overall conformation, which directly affects interactions within the PARP-1 NAD+ binding pocket [1]. This structural difference is not merely cosmetic; it results in distinct binding modes and, consequently, divergent inhibitory profiles. The procuring entity must therefore differentiate between these regioisomers, as their biological activities are not equivalent.

Structure-Activity Relationship PARP Quinazolinone

Halogen-Substitution Comparison: 2-Fluoro vs. 4-Chloro Analog

A closely related compound, 4-chloro-N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide, contains a 4-chloro group instead of the 2-fluoro group on the benzamide and a fluoro-substituted phenyl linker . The exchange of a chlorine atom for a fluorine atom impacts lipophilicity (logP), electronic properties, and potential halogen-bonding interactions with the target enzyme. In PARP inhibitor design, such halogen substitutions have been shown to modulate both potency and ADME properties, as chlorine is a stronger halogen bond donor than fluorine [1]. This analog's distinct physicochemical profile makes it unsuitable as a direct replacement for studies where the 2-fluoro benzamide's specific electronic and steric properties are required.

Halogen bonding PARP inhibitor Quinazolinone SAR

Linker Regiochemistry: Meta- vs. Para-Phenyl Connection to Quinazolinone Core

The target compound features a meta-substituted phenyl ring connecting the quinazolinone core to the benzamide moiety. In contrast, several analogs, like 4-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide, utilize a para-substituted phenyl ring . This change in linker geometry alters the three-dimensional orientation of the benzamide pharmacophore within the PARP-1 active site. SAR studies on rigidified benzamide PARP inhibitors have demonstrated that the angle and distance between the core and the amide group are critical for optimal nicotinamide-site binding [1]. A meta-linkage is a distinguishing structural feature that is likely to produce a unique inhibition profile compared to para-linked analogs, making it a non-fungible item in a research inventory.

Quinazolinone PARP-1 Structure-Activity Relationship

High-Value Application Scenarios for 2-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide


Structure-Activity Relationship (SAR) Studies on Quinazolinone-Based PARP Inhibitors

Medicinal chemistry teams can use this compound as a precise tool to map the binding requirements of the PARP-1 nicotinamide pocket. Its unique 2-fluoro, meta-linked architecture, as detailed in the evidence on regioisomeric and linker differentiation, makes it invaluable for defining the electronic and steric constraints that govern high-affinity binding. This enables the rational design of next-generation inhibitors with improved potency and selectivity, a process where generic analogs would confound the SAR data [1].

Chemical Probe for DNA Repair Pathway Dissection

In cell biology, this compound can serve as a specific inhibitor for dissecting the PARP-1 dependent DNA repair pathway, particularly in cancer cells reliant on base excision repair (BER). The class-level evidence of high potency for related 3-substituted benzamide-quinazolinones supports its use in chemosensitization assays where low nanomolar activity and defined target engagement are required to validate PARP's role in repairing DNA damage induced by temozolomide or ionizing radiation [2].

Development of Isoform-Selective PARP Assays

The compound's distinct halogen substitution and linker pattern, when compared to the 4-chloro and para-linked analogs, provides a basis for developing assays that can discriminate between different PARP isoforms (e.g., PARP-1 vs. PARP-2). Researchers can use the target compound's unique selectivity profile to design screening panels or biochemical assays that measure isoform-specific inhibition, a critical step in developing safer, more targeted anticancer therapies [3].

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